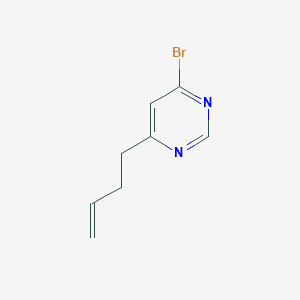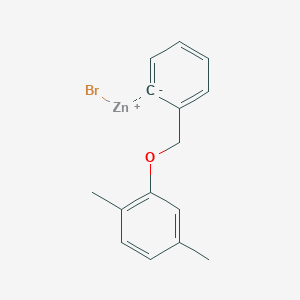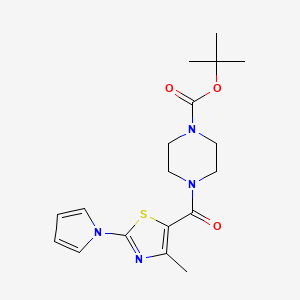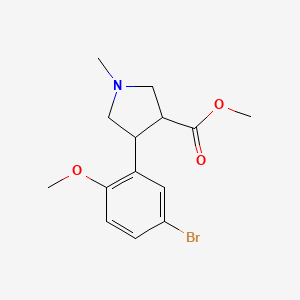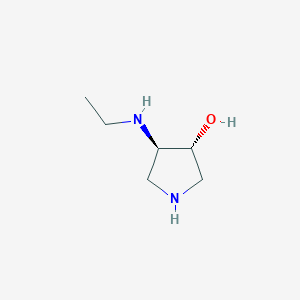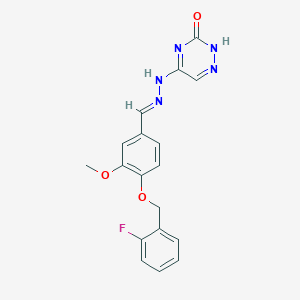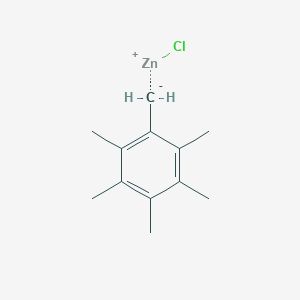
N,N-diethyl-3-(pyrrolidin-2-yl)prop-2-yn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-3-(pyrrolidin-2-yl)prop-2-yn-1-amine is a chemical compound that belongs to the class of propargylamines. Propargylamines are known for their versatile applications in various fields, including pharmaceuticals and organic synthesis. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a propargyl group, which is an alkyne with a terminal triple bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-(pyrrolidin-2-yl)prop-2-yn-1-amine can be achieved through various methods. One common approach involves the regio- and stereoselective carbocyclization of N-allyl-substituted 2-alkynylamines using catalysts such as titanium isopropoxide (Ti(O-iPr)4) and ethylmagnesium bromide (EtMgBr) in the presence of diethylzinc (Et2Zn) . This reaction is tolerant to various substituents on the alkyne and can be performed in solvents like dichloromethane, hexane, toluene, and diethyl ether .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts and controlled reaction environments are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-(pyrrolidin-2-yl)prop-2-yn-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond in the propargyl group to a double or single bond.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen or alkyne positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like molecular oxygen, reducing agents like hydrogen gas or metal hydrides, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield formamides, while reduction could produce alkenes or alkanes .
Scientific Research Applications
N,N-diethyl-3-(pyrrolidin-2-yl)prop-2-yn-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure makes it a potential candidate for studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and as a building block for various industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-diethyl-3-(pyrrolidin-2-yl)prop-2-yn-1-amine involves its interaction with molecular targets such as enzymes and receptors. The propargyl group can participate in covalent bonding with active sites, leading to inhibition or modulation of enzyme activity. The pyrrolidine ring may also contribute to binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-3-(pyrrolidin-2-yl)prop-2-yn-1-amine: This compound has a similar structure but with methyl groups instead of ethyl groups on the nitrogen.
N,N-Di(prop-2-yn-1-yl)adamantan-1-amines: These compounds feature an adamantyl group and are used in similar synthetic and biological applications.
Uniqueness
N,N-diethyl-3-(pyrrolidin-2-yl)prop-2-yn-1-amine is unique due to its specific combination of a pyrrolidine ring and a propargyl group, which imparts distinct chemical reactivity and biological activity. The ethyl groups on the nitrogen also influence its solubility and interaction with molecular targets.
Properties
Molecular Formula |
C11H20N2 |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
N,N-diethyl-3-pyrrolidin-2-ylprop-2-yn-1-amine |
InChI |
InChI=1S/C11H20N2/c1-3-13(4-2)10-6-8-11-7-5-9-12-11/h11-12H,3-5,7,9-10H2,1-2H3 |
InChI Key |
HNPKMZJIBGWQRR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC#CC1CCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



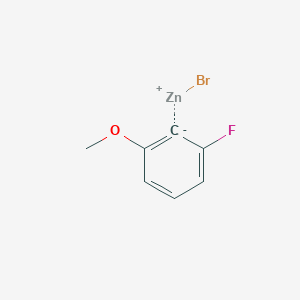
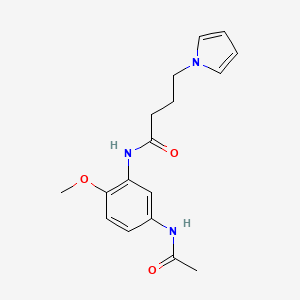
![7-(tert-butyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine hydrochloride](/img/structure/B14875342.png)
